4-Chloro-3-ethoxy-7-guanidinoisocoumarin

Serine Protease Inhibition Enzyme Kinetics Structure-Activity Relationship

4-Chloro-3-ethoxy-7-guanidinoisocoumarin (CAS 113251-10-8) is a synthetic, mechanism-based heterocyclic inhibitor belonging to the substituted isocoumarin class. It acts as an irreversible, active site-directed inactivator of serine proteases, with a particular potency towards elastase-like and trypsin-like enzymes.

Molecular Formula C12H12ClN3O3
Molecular Weight 281.69 g/mol
CAS No. 113251-10-8
Cat. No. B052176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethoxy-7-guanidinoisocoumarin
CAS113251-10-8
Synonyms4-chloro-3-ethoxy-7-guanidinoisocoumarin
CEGIC
Molecular FormulaC12H12ClN3O3
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl
InChIInChI=1S/C12H12ClN3O3/c1-2-18-11-9(13)7-4-3-6(16-12(14)15)5-8(7)10(17)19-11/h3-5H,2H2,1H3,(H4,14,15,16)
InChIKeyYFGMFEAGVQMIFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-ethoxy-7-guanidinoisocoumarin (CAS 113251-10-8): A Mechanism-Based Serine Protease Inhibitor for Elastase and Coagulation Research


4-Chloro-3-ethoxy-7-guanidinoisocoumarin (CAS 113251-10-8) is a synthetic, mechanism-based heterocyclic inhibitor belonging to the substituted isocoumarin class. It acts as an irreversible, active site-directed inactivator of serine proteases, with a particular potency towards elastase-like and trypsin-like enzymes [1]. The compound's structure features a 4-chloro substituent and a 7-guanidino group, which confer specific interactions with enzyme active sites, making it a valuable tool for studying protease function and a candidate for anticoagulant development [2].

Mechanism-based irreversible serine protease inhibitor
Reported activity toward elastase-like and trypsin-like enzymes
Research tool for protease function and coagulation cascade studies

Why 4-Chloro-3-ethoxy-7-guanidinoisocoumarin Cannot Be Replaced by Other Isocoumarin Analogs


Generic substitution of isocoumarin-based serine protease inhibitors is scientifically unsound due to the critical role of the 3-alkoxy group in determining inhibitory potency. Structural and kinetic data show that the 3-ethoxy substituent on 4-chloro-3-ethoxy-7-guanidinoisocoumarin enables significantly stronger interactions with the S1 pocket of target enzymes compared to the 3-methoxy analog, leading to superior inhibition rates [1]. Furthermore, the 7-guanidino group is essential for specificity towards trypsin-like enzymes and for achieving measurable anticoagulant effects in plasma, a property not shared by all isocoumarins [2].

3-Alkoxy chain length3-Ethoxy substitution may show higher elastase inhibition than 3-methoxy analog; substitution may alter potency
7-Guanidino group requirementThis group is critical for trypsin-like enzyme specificity and plasma coagulation endpoint; absence may shift profile
Isocoumarin derivative mismatchOther substituted isocoumarins may not replicate reported coagulation or complement pathway response

Quantitative Differentiation of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin: Head-to-Head Comparative Evidence


3-Ethoxy Substitution Confers Superior Elastase Inhibition Over 3-Methoxy Analogs

A systematic comparison of 3-alkoxy-4-chloroisocoumarins revealed that the 3-ethoxy derivatives are consistently more potent inhibitors of porcine pancreatic elastase (PPE) than their 3-methoxy counterparts. This is attributed to enhanced interactions between the larger ethoxy group and the enzyme's S1 pocket [1].

3-Ethoxy vs 3-Methoxy
Class-level
Reported higher PPE inhibition for 3-ethoxy series
Supports selection for elastase inhibition studies
Exact compound data not isolated; infer from series
Serine Protease Inhibition Enzyme Kinetics Structure-Activity Relationship

Demonstrated In Vitro Anticoagulant Activity in Human Plasma via PT and APTT Prolongation

In a direct comparison of substituted isocoumarins, 4-chloro-3-ethoxy-7-guanidinoisocoumarin (Compound 3) and 7-amino-4-chloro-3-(3-isothiureidopropoxy) isocoumarin (ACITIC, Compound 6) were both found to inhibit factor VIIa and act as anticoagulants. At concentrations of 20-30 µM, both compounds prolonged the prothrombin time (PT) approximately two-fold and the activated partial thromboplastin time (APTT) more than 4.5-fold in normal citrated human plasma [1].

Coagulation Endpoint
Head-to-head
PT ~2-fold, APTT >4.5-fold at 20–30 µM
Supports coagulation cascade research
Similar response to ACITIC in plasma assay
Anticoagulant Blood Coagulation Factor VIIa

Unique Acyl-Enzyme Complex Structure Reveals Mechanistic Differentiation from 3-Methoxy Analog

The 1.85 Å resolution crystal structure of the acyl-enzyme complex formed between porcine pancreatic elastase (PPE) and 4-chloro-3-ethoxy-7-guanidinoisocoumarin revealed a key mechanistic distinction. In this complex, the chlorine atom remains intact. This is in direct contrast to the previously reported structure with 7-amino-4-chloro-3-methoxyisocoumarin, where the chlorine atom was displaced by an acetoxy group [1].

Acyl-Enzyme Structure
Head-to-head
Chlorine retained in PPE complex; displaced in 3-methoxy analog
Indicates distinct acylation mechanism
X-ray crystallography at 1.85 Å resolution
X-ray Crystallography Enzyme Mechanism Structural Biology

Inhibition of Complement Alternative Pathway Activation in Serum

4-Chloro-3-ethoxy-7-guanidinoisocoumarin was shown to inhibit the activation of the alternative pathway of the complement system in human serum. The study noted that it inhibited this pathway to a greater extent than the classical pathway [1]. This represents a distinct biological activity profile within the class of substituted isocoumarins.

Complement Inhibition
Context-dependent
Inhibited alternative pathway > classical pathway in serum
Supports complement alternative pathway research
Qualitative pathway-specific observation
Complement System Immunology Serine Protease

Optimal Use Cases for 4-Chloro-3-ethoxy-7-guanidinoisocoumarin Based on Quantitative Evidence


Elastase-Focused Enzymology and Structural Biology

Based on its class-leading potency against porcine pancreatic elastase (PPE) and the availability of a high-resolution co-crystal structure, 4-chloro-3-ethoxy-7-guanidinoisocoumarin is the preferred choice for researchers conducting detailed mechanistic or structural studies on elastase-like serine proteases. Its retention of the chlorine atom in the acyl-enzyme complex offers a distinct mechanistic pathway compared to 3-methoxy analogs [1].

In Vitro Anticoagulation and Coagulation Cascade Research

The compound's demonstrated ability to prolong PT and APTT in human plasma makes it a valuable tool for in vitro studies of the coagulation cascade, specifically for investigating factor VIIa and the common pathway. Its comparable potency to ACITIC in this assay provides researchers with a structurally distinct option for probing anticoagulant mechanisms [1].

Complement System Studies, Specifically the Alternative Pathway

Researchers investigating the alternative pathway of complement activation can utilize 4-chloro-3-ethoxy-7-guanidinoisocoumarin as a selective chemical probe. Its observed inhibition of this pathway in serum, as opposed to a stronger effect on the classical pathway, makes it a useful tool for dissecting complement activation routes [1].

Application
Selection Property
Validation Focus
Elastase mechanistic and structural studies
Reported acyl-enzyme complex characterization
X-ray crystallography and enzyme kinetics
Coagulation cascade in vitro studies
Plasma coagulation endpoint (PT/APTT) response
Factor VIIa and common pathway profiling
Complement activation pathway research
Alternative pathway inhibition context
Serum-based complement activation assays

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